REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[CH:11]12.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[O-:13][P:14](=[O:15])([O-:16])[O-:17]>>[O:3]=[C:4]([OH:5])[CH:6]1[CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[CH:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1C2CCC(=O)C21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1C2CCC(=O)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[CH:11]12.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[O-:13][P:14](=[O:15])([O-:16])[O-:17]>>[O:3]=[C:4]([OH:5])[CH:6]1[CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[CH:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1C2CCC(=O)C21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1C2CCC(=O)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[CH:6]1[CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[CH:11]12.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[O-:13][P:14](=[O:15])([O-:16])[O-:17]>>[O:3]=[C:4]([OH:5])[CH:6]1[CH:7]2[CH2:8][CH2:9][C:10](=[O:12])[CH:11]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1C2CCC(=O)C21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1C2CCC(=O)C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |